
4-(Pyren-1-yl)butanehydrazide
Overview
Description
4-(Pyren-1-yl)butanehydrazide is an organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol. It is known for its use as a fluorescent labeling reagent for carbonyl compounds such as aldehydes and ketones. This compound is also utilized as a fluorescent probe for the detection of N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butanehydrazide typically involves the amidation reaction between an oxidized carbon nano-onion and 4-(pyren-4-yl)butanehydrazide . The reaction conditions often include the use of Raman and Fourier transform infrared spectroscopy methods to confirm the covalent functionalization . Additionally, thermal gravimetric analysis is used to estimate the percentage or number of groups in the outer shell .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar amidation reactions and functionalization techniques as described in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazide group.
Substitution: The hydrazide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid or sulfuric acid for oxidation . Amidation reactions typically involve the use of oxidized carbon nano-onions and 4-(pyren-4-yl)butanehydrazide .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications such as fluorescent probes and labeling reagents .
Scientific Research Applications
Functionalization of Carbon Nano-Onions
One of the significant applications of 4-(Pyren-1-yl)butanehydrazide is in the functionalization of carbon nano-onions (CNOs). A study demonstrated that this compound can be used to enhance the dispersibility and stability of CNOs in aqueous solutions. The amidation reaction between oxidized CNOs and this compound resulted in the formation of functionalized carbon nano-onions (pyr-CNOs) with improved properties suitable for electrode materials in supercapacitors. The functionalization process involved refluxing the components in chloroform, leading to stable aqueous dispersions that maintained homogeneity over time, which is crucial for their application in energy storage devices .
Supramolecular Assembly
This compound has also been explored for its role in supramolecular assembly processes. In a study on solvent-tuned self-assembly, it was found that when combined with catechol-containing amphiphilic molecules, this compound facilitated the formation of hollow nanocapsules and vesicles. The assembly was influenced by solvent polarity and concentration, showcasing the ability of this compound to act as a hydrophobic component while interacting with hydrophilic counterparts. This behavior was monitored using fluorescence spectroscopy, confirming the formation of aggregates at higher concentrations .
Fluorescent Probes
The fluorescent properties of this compound make it an excellent candidate for use as a fluorescent probe in various applications. Its ability to emit light upon excitation allows for real-time monitoring of self-assembly processes and interactions within complex systems. The pyrene moiety's emission characteristics can be utilized to study molecular interactions and dynamics in biological and chemical environments .
Case Study 1: Carbon Nano-Onion Functionalization
In a detailed experimental setup, researchers functionalized carbon nano-onions using this compound through an amidation reaction. The resulting pyr-CNOs exhibited enhanced stability in aqueous solutions, making them suitable for applications in electrochemical devices. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) were employed to analyze the structural changes post-functionalization .
Case Study 2: Supramolecular Nanocapsule Formation
Another case study focused on the self-assembly behavior of a compound synthesized from this compound and catechol derivatives. This study highlighted how varying solvent conditions could lead to different morphologies, such as vesicles or fibril-like structures. The findings were supported by spectroscopic techniques that tracked changes in fluorescence and absorbance, indicating successful self-assembly driven by solvent interactions .
Mechanism of Action
The mechanism of action of 4-(Pyren-1-yl)butanehydrazide involves the transfer of the acyl group to the fluorescent hydrazide, which allows for the detection of specific proteins . The molecular targets include carbonyl compounds such as aldehydes and ketones. The pathways involved in its action are primarily related to its fluorescent properties and ability to form stable covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Pyren-4-yl)butanehydrazide: Similar in structure but differs in the position of the pyrene moiety.
N-(pyren-1-yl)picolinamide: Another pyrene derivative used in different applications.
Uniqueness
4-(Pyren-1-yl)butanehydrazide is unique due to its specific fluorescent properties and its ability to act as a labeling reagent for carbonyl compounds. Its application in the functionalization of carbon nano-onions for supercapacitor applications also sets it apart from other similar compounds .
Biological Activity
4-(Pyren-1-yl)butanehydrazide is a compound that has garnered interest in the field of supramolecular chemistry and biochemistry due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its self-assembly behavior, interactions with biological systems, and potential applications in drug delivery and sensing.
Structural Characteristics
This compound consists of a hydrophobic pyrene moiety linked to a butane hydrazide chain. The amphiphilic nature of this compound allows it to interact with various solvents and biological membranes, making it suitable for diverse applications.
Self-Assembly Behavior
Recent studies have demonstrated that this compound exhibits solvent-dependent self-assembly properties. The compound can form various structures, including:
- Hollow Nanocapsules/Vesicles : In methanol and acetone, the compound self-assembles into hollow nanocapsules with diameters ranging from 0.5 to 2.5 µm at concentrations above 3.9 mM.
- Nanosized Fibers : In aqueous environments, it can form twist belt-like fibers or microplates, indicating its versatility in different solvent systems .
Table 1: Summary of Self-Assembly Structures
Solvent | Structure Type | Size Range (µm) |
---|---|---|
Methanol | Hollow Nanocapsules/Vesicles | 0.5 - 2.5 |
Acetone | Hollow Nanocapsules/Vesicles | 0.5 - 2.5 |
Water | Twist Belt-like Fibers | N/A |
Photophysical Properties
The photophysical properties of this compound have been extensively studied due to its fluorescent characteristics, which are crucial for applications in imaging and sensing. The fluorescence emission spectra indicate that the compound forms aggregates at higher concentrations, resulting in a bathochromic shift—this is indicative of pyrene dimers or excimers formation, which enhances its fluorescence properties .
Biological Interactions
The biological activity of this compound is further characterized by its interactions with biomolecules:
- Cell Membrane Interaction : The hydrophobic pyrene group facilitates interaction with lipid membranes, making it a potential candidate for drug delivery systems.
- Sensing Applications : Due to its fluorescence properties, the compound can be utilized as a sensor for various biological analytes, leveraging changes in fluorescence upon binding to specific targets.
Case Study 1: Drug Delivery Systems
In a recent study, researchers investigated the use of this compound as a carrier for anticancer drugs. The amphiphilic nature allowed the formation of stable micelles that encapsulated the drugs effectively, enhancing their solubility and bioavailability in aqueous environments .
Case Study 2: Fluorescent Probes
Another significant application involved using the compound as a fluorescent probe in biological imaging. The ability to form aggregates led to enhanced fluorescence signals in cellular environments, providing insights into cellular processes and interactions .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(Pyren-1-yl)butanehydrazide, and how are reaction conditions optimized?
The compound is synthesized via condensation of this compound with carbonyl-containing reagents. A typical procedure involves refluxing the hydrazide with D-lactose monohydrate in a MeOH/CHCl₃ (3:1 v/v) mixture at 65°C for 24 hours. Post-reaction, the solvent is evaporated, and the residue is washed with chloroform and water, yielding a white solid with a 65–71% yield. Optimization focuses on solvent ratios, temperature, and reaction duration to maximize purity and yield .
Q. What spectroscopic techniques are employed for structural characterization?
- FT-IR : Confirms the presence of hydrazide (N–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups.
- NMR : ¹H and ¹³C NMR resolve aromatic protons (pyrene moiety δ 7.5–8.5 ppm) and aliphatic chains (δ 1.5–3.0 ppm).
- HRMS : Validates molecular formula (C₂₀H₁₈N₂O) with experimental mass matching theoretical values (302.37 g/mol). These methods ensure structural fidelity and purity .
Q. What are the key physicochemical properties relevant to handling and storage?
The compound has a melting point of 167–171°C and a boiling point of 588.8°C. Its density is 1.273 g/cm³, and it exhibits low volatility (vapor pressure: 7.67×10⁻¹⁴ mmHg at 25°C). Storage recommendations include desiccated, low-temperature environments to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How does this compound participate in covalent functionalization of carbon nanomaterials, and what performance benefits are observed?
The compound’s hydrazide group reacts with oxidized carbon nano-onions (CNOs) via amidation, creating redox-active interfaces. This functionalization enhances supercapacitor (SC) performance, achieving 89% capacitance retention after 2,000 cycles. The pyrene moiety improves π-π stacking with carbon surfaces, ensuring stability and efficient charge transfer .
Q. What analytical strategies resolve cis-trans isomerism in hydrazide derivatives, and how might this apply to this compound?
Q. What computational methods are suitable for modeling the electronic properties of this compound in material science applications?
Density Functional Theory (DFT) simulations can predict HOMO/LUMO energies, charge distribution, and binding affinities with carbon substrates. Such models guide the design of energy storage materials by correlating electronic structure with redox activity observed in supercapacitors .
Q. How do environmental factors (pH, temperature) influence the stability of hydrazide derivatives during experimental workflows?
While stability data for this specific compound is limited, hydrazides generally degrade under strongly acidic/basic conditions via hydrolysis. Thermal gravimetric analysis (TGA) of this compound shows stability up to ~300°C, suggesting robustness in moderate-temperature applications. Buffered neutral conditions are recommended for long-term storage .
Q. Methodological Considerations
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/chloroform mixtures removes unreacted pyrene precursors and byproducts. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers troubleshoot low yields in hydrazide synthesis?
Common issues include:
- Incomplete hydrazine reaction : Ensure stoichiometric excess of hydrazine hydrate and prolonged reflux.
- Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification losses : Optimize solvent polarity during recrystallization. Yields >65% are achievable with rigorous protocol adherence .
Q. Tables
Table 1: Key Spectroscopic Data for this compound
Technique | Key Signals |
---|---|
¹H NMR (CDCl₃) | δ 8.1–8.3 (pyrene aromatic protons), δ 2.5–3.0 (methylene chain) |
¹³C NMR | δ 170.5 (C=O), δ 125–135 (pyrene carbons) |
FT-IR | 3200 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |
Table 2: Performance Metrics in Supercapacitor Applications
Functionalized Material | Capacitance Retention (%) | Cycles Tested | Reference |
---|---|---|---|
CNOs-Pyr | 89 | 2,000 |
Properties
IUPAC Name |
4-pyren-1-ylbutanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPDVMSOKMZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204064 | |
Record name | Pyrenebutyrylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-13-0 | |
Record name | Pyrenebutyrylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenebutyrylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55486-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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